molecular formula C12H16N2O2 B14695472 N,N-Dimethyl-2-(2-phenylacetamido)acetamide CAS No. 25439-20-7

N,N-Dimethyl-2-(2-phenylacetamido)acetamide

Cat. No.: B14695472
CAS No.: 25439-20-7
M. Wt: 220.27 g/mol
InChI Key: OZTTXCISDPJUDI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(2-phenylacetamido)acetamide is a chemical compound with the molecular formula C12H16N2O2. It is an acyl glycine derivative and is known for its various applications in scientific research and industry. This compound is characterized by its unique structure, which includes a dimethylacetamide group attached to a phenylacetamido moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(2-phenylacetamido)acetamide typically involves the reaction of N,N-dimethylacetamide with phenylacetic acid derivatives. One common method includes the acylation of N,N-dimethylacetamide with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(2-phenylacetamido)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the dimethylacetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dimethyl-2-(2-phenylacetamido)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its role as a GLP-1 receptor agonist.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(2-phenylacetamido)acetamide involves its interaction with specific molecular targets. As a GLP-1 receptor agonist, it binds to and activates the GLP-1 receptor, which plays a crucial role in regulating glucose metabolism. This activation leads to a cascade of intracellular signaling pathways that ultimately result in the modulation of insulin secretion and glucose homeostasis.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylacetamide: A simpler analog without the phenylacetamido group.

    Phenylacetamide: Lacks the dimethylacetamide moiety.

    N,N-Dimethyl-2-phenylacetamide: Similar structure but without the acetamido linkage.

Uniqueness

N,N-Dimethyl-2-(2-phenylacetamido)acetamide is unique due to its combined structural features, which confer specific chemical reactivity and biological activity. Its dual functional groups allow it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner compared to its simpler analogs.

Properties

CAS No.

25439-20-7

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-2-phenylacetamide

InChI

InChI=1S/C12H16N2O2/c1-14(2)12(16)9-13-11(15)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,15)

InChI Key

OZTTXCISDPJUDI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNC(=O)CC1=CC=CC=C1

Origin of Product

United States

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